molecular formula C11H11N3O B8645461 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 58905-15-0

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No. B8645461
M. Wt: 201.22 g/mol
InChI Key: LETRNIJKNXQLRE-UHFFFAOYSA-N
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Patent
US04578396

Procedure details

To a solution of 223 g (1 mol) of 2-bromopropiophenone in 300 ml of acetonitrile is added dropwise to a boiling mixture of 414 g (6 mols) of triazole and 1,200 ml of acetonitrile, and the mixture is heated at the boil for 8 hours. Thereafter, the mixture is evaporated down in vacuo, the residue is taken up in 750 ml of dichloromethane and 750 ml of water, and the organic phase is washed with several 500 ml portions of water and dried over anhydrous sodium sulphate. After the solvent has been distilled off, the remaining residue is distilled in vacuo. 111 g (55% of theory) of 2-(1,2,4-triazol-1-yl)-propiophenone of boiling point 133° C./0.15 mbar and of melting point 117° C. are obtained. ##STR21##
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
414 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].N1C=[CH:15][N:14]=[N:13]1.[C:17](#[N:19])C>>[N:14]1([CH:2]([CH3:11])[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:4])[CH:15]=[N:19][CH:17]=[N:13]1

Inputs

Step One
Name
Quantity
223 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=CC=C1)C
Name
Quantity
414 g
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at the boil for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the mixture is evaporated down in vacuo
WASH
Type
WASH
Details
750 ml of water, and the organic phase is washed with several 500 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
After the solvent has been distilled off
DISTILLATION
Type
DISTILLATION
Details
the remaining residue is distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C(C(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 111 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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